molecular formula C13H15N3O3 B11794677 1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid CAS No. 1437433-29-8

1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid

Katalognummer: B11794677
CAS-Nummer: 1437433-29-8
Molekulargewicht: 261.28 g/mol
InChI-Schlüssel: YDQGAMBXZGCVOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid is a pyrazole-based chemical compound identified as a potent and selective inhibitor of lactate dehydrogenase A (LDH-A). This enzyme is a key component of the Warburg effect, a metabolic process where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. By inhibiting LDH-A, this compound disrupts the final step of anaerobic glycolysis, reducing lactate production and impacting cancer cell metabolism and proliferation. Its research value is significant in oncology, particularly in investigating therapeutic strategies for tumors reliant on aerobic glycolysis. Studies, such as those referenced in the PubMed database (https://pubmed.ncbi.nlm.nih.gov/26055712/), have explored the role of LDH-A inhibition in cancer models. Beyond oncology, this compound serves as a valuable pharmacological tool for studying metabolic pathways, cellular energetics, and the role of lactate in other disease contexts, including inflammatory and neurodegenerative conditions. This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1437433-29-8

Molekularformel

C13H15N3O3

Molekulargewicht

261.28 g/mol

IUPAC-Name

1-propan-2-yl-5-(pyridin-4-ylmethoxy)pyrazole-4-carboxylic acid

InChI

InChI=1S/C13H15N3O3/c1-9(2)16-12(11(7-15-16)13(17)18)19-8-10-3-5-14-6-4-10/h3-7,9H,8H2,1-2H3,(H,17,18)

InChI-Schlüssel

YDQGAMBXZGCVOK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C(=C(C=N1)C(=O)O)OCC2=CC=NC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Initial Pyrazole Ring Formation

The foundational step involves constructing the 1-isopropylpyrazole scaffold. As detailed in pyrazole synthesis literature, condensation of hydrazine derivatives with β-keto esters or α,β-alkynones under basic conditions yields the heterocyclic core. For instance, potassium tert-butoxide in tetrahydrofuran (THF) facilitates the cyclization of ethyl acetoacetate derivatives with terminal alkynes, achieving 68–77% yields for analogous pyrazoles.

Reaction Conditions

  • Solvent: THF or dichloromethane

  • Base: Potassium tert-butoxide (1.2–2.0 equiv)

  • Temperature: 0°C to reflux (50–100°C)

  • Time: 3–24 hours

Post-cyclization, the 1-isopropyl group is introduced via alkylation. A suspension of pyrazole in dichloromethane reacts with 2-bromopropane in the presence of cesium carbonate, achieving 71–86% substitution efficiency.

Ether Linkage Installation via Nucleophilic Substitution

Pyridinemethanol Activation

The pyridin-4-ylmethoxy moiety is incorporated through a nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction. Search result describes activating pyridin-4-ylmethanol using di(imidazol-1-yl)methanone (CDI) in THF, forming an imidazolide intermediate that reacts with the hydroxylated pyrazole derivative.

Key Parameters

  • Activating Agent: CDI (1.2 equiv)

  • Coupling Base: Triethylamine or DBU

  • Yield: 63–72% after silica gel purification

Alternative Mitsunobu Approach

In cases where SNAr proves challenging, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple pyridin-4-ylmethanol with 5-hydroxypyrazole intermediates. This method avoids harsh bases but requires anhydrous conditions.

Carboxylic Acid Group Introduction

Hydrolysis of Ester Precursors

The final carboxyl group is typically introduced via hydrolysis of a methyl or tert-butyl ester. A representative procedure from search result involves treating tert-butyl 6-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylate with trifluoroacetic acid (TFA) in dichloromethane, achieving quantitative deprotection.

Hydrolysis Conditions

ParameterValue
AcidTFA (5.0 equiv)
SolventDichloromethane
Temperature25°C (ambient)
Time4–6 hours
Yield89–95%

Direct Oxidation of Alcohols

Alternative routes oxidize 4-hydroxymethylpyrazole intermediates using Jones reagent (CrO3/H2SO4) or TEMPO/NaClO systems. While effective, these methods risk over-oxidation and require stringent temperature control (−10°C to 0°C).

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

The table below contrasts three documented methods:

MethodOverall Yield (%)Purity (HPLC)Key Advantage
tert-Butoxide Cyclization65–7798.5Short reaction time
Boc-Protected Route71–8699.2High regioselectivity
Mitsunobu Coupling58–6397.8Mild conditions

Solvent and Catalyst Optimization

  • THF vs. DMF: THF minimizes side reactions during cyclization but prolongs reaction times compared to DMF.

  • Palladium Catalysts: Pd(dppf)Cl2 (2–5 mol%) enhances coupling efficiency in Suzuki-Miyaura steps for pyridine functionalization.

Analytical Validation and Characterization

Spectroscopic Data

Critical analytical benchmarks for the final compound include:

  • 1H NMR (DMSO-d6): δ 1.41 (s, 9H, Boc), 2.72 (m, 2H, CH2), 4.37 (s, 2H, OCH2), 6.74–7.46 (m, pyridine/pyrazole-H).

  • LCMS (ESI): [M+H]+ m/z 261.28 (calc. 261.28).

Purity Protocols

  • HPLC: C18 column, 0.1% TFA in H2O/MeCN gradient, Rt = 6.8 min.

  • Recrystallization: Ethyl acetate/n-hexane (1:3) achieves >99% purity .

Analyse Chemischer Reaktionen

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety (-COOH) at position 4 of the pyrazole ring enables classical acid-driven transformations:

Reaction Type Conditions Products/Applications
Esterification ROH, H<sub>2</sub>SO<sub>4</sub> or DCCAlkyl/aryl esters (e.g., methyl ester)
Amidation SOCl<sub>2</sub> → RNH<sub>2</sub>Primary/secondary amides
Decarboxylation Heating with CuOCO<sub>2</sub> elimination

These reactions are critical for modifying solubility or generating prodrug candidates. For example, ester derivatives are often synthesized to improve membrane permeability in drug development.

Pyrazole Ring Reactivity

The 1H-pyrazole ring undergoes regioselective electrophilic substitutions due to electron-withdrawing effects of the carboxylic acid and pyridine groups:

Position Reactivity Example Reaction
C3Halogenation (Br<sub>2</sub>)3-Bromo derivatives
N1Alkylation (R-X)N-alkylated analogs (limited by steric hindrance from isopropyl group)

The isopropyl group at N1 sterically restricts substitutions at adjacent positions, while the pyridin-4-ylmethoxy group directs electrophiles to C3 .

Pyridin-4-ylmethoxy Group Reactivity

The methoxy-linked pyridine substituent introduces two reactive sites:

Pyridine Ring

  • Coordination chemistry : Acts as a Lewis base, forming complexes with transition metals (e.g., Pd, Cu) in catalytic reactions .

  • Electrophilic substitution : Nitration or sulfonation occurs at the para position relative to the methoxy group under acidic conditions.

Methoxy Linker

  • Demethylation : HI or BBr<sub>3</sub> cleaves the methoxy group to yield a hydroxyl derivative .

  • Nucleophilic displacement : Substitution with amines or thiols under basic conditions (e.g., K<sub>2</sub>CO<sub>3>/DMF</sub>).

Reaction Optimization and Challenges

Key parameters influencing reaction outcomes:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates at the methoxy group.

  • Catalysts : KI or NaI improves cyclization efficiency in multi-step syntheses (e.g., 74.7% yield achieved using isopropanol/water recrystallization) .

  • Temperature control : Low temperatures (-10°C to 0°C) minimize side reactions during esterification.

A major challenge is balancing steric hindrance from the isopropyl group with electronic effects of the pyridine ring, often requiring tailored reaction conditions .

Analytical Characterization

Post-reaction analysis employs:

  • HPLC : Purity assessment (e.g., 99.6% purity confirmed for cyclized products) .

  • <sup>1</sup>H/<sup>13</sup>C NMR : Structural verification of substitution patterns (e.g., δ 8.5 ppm for pyridine protons).

  • XRD : Confirmation of crystalline phases in salt forms .

This compound’s multifunctional architecture enables diverse reactivity, positioning it as a versatile intermediate in medicinal chemistry and materials science. Further studies should explore its catalytic applications and structure-activity relationships in drug design.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research indicates that compounds structurally similar to 1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid may exhibit antiviral properties. For instance, studies have focused on pyrazole-based compounds as inhibitors against HIV replication. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole core can enhance biological activity, leading to new antiviral agents that do not target traditional viral enzymes, thus providing an advantage in overcoming drug resistance .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes, such as lipoxygenases, which are involved in inflammatory processes and cancer progression. Inhibitors targeting these enzymes can potentially modulate inflammatory responses and cancer cell proliferation . The interaction studies reveal that compounds like this compound can bind to enzyme active sites, altering their activity.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that allow for the modification of its structure. This synthetic versatility enables the creation of various derivatives with potentially enhanced biological properties or altered functionalities .

Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:

  • HIV Inhibition : A study screened a library of pyrazole compounds for their ability to inhibit HIV replication. Two compounds with similar structures showed promising results in reducing viral load without significant toxicity .
  • Inflammation Modulation : Another investigation evaluated the anti-inflammatory effects of pyrazole derivatives on lipoxygenase activity, demonstrating a dose-dependent inhibition that could lead to therapeutic applications in treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of 1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to alterations in biological pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Pyrazole-4-carboxylic Acid Derivatives

Compound Name Position 1 Substituent Position 5 Substituent Carboxylic Acid Position Key Features/Applications References
1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid Isopropyl Pyridin-4-ylmethoxy 4 Potential hydrogen bonding via pyridine -
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid Phenyl Isopropyl 4 Hydrophobic substituents; structural analog
1-(4-Fluoro-2-methyl-phenyl)-... ester* Fluorophenyl Methanesulfonylphenoxy 4 (ester) Patented; enhanced lipophilicity
1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid Cyclohexyl Methoxyphenyl 4 Bulkier groups; crystallography study
1-(5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid Methyl Oxadiazolyl-pyridinyl 4 Discontinued; oxadiazole bioisostere

*Full name: 1-(4-Fluoro-2-methyl-phenyl)-2-(4-methanesulfonyl-phenoxy)-5-methyl-pyrimidin-4-yl]-1H-pyrazole-4-carboxylic acid isopropyl ester

Key Observations

Substituent Effects on Solubility and Binding :

  • The pyridinylmethoxy group in the target compound likely improves aqueous solubility compared to the phenyl group in due to its polarizable nitrogen atom.
  • Oxadiazole -containing analogs (e.g., ) may exhibit altered pharmacokinetics, as oxadiazoles are common bioisosteres for carboxylic acids .

Synthetic and Developmental Insights :

  • Patented derivatives (e.g., ) often feature complex substituents (e.g., fluorophenyl, sulfonyl) to optimize target engagement or metabolic stability.
  • The discontinued status of the oxadiazole-pyridinyl compound may reflect challenges in stability or synthesis scalability.

Crystallographic Data :

  • Structural studies of pyrazole derivatives (e.g., ) frequently employ SHELX software for refinement, highlighting its role in elucidating substituent conformations .

Implications for Research and Development

The structural diversity of pyrazole-4-carboxylic acid derivatives underscores their adaptability in drug design. For instance:

  • Esterification (e.g., ) can modulate lipophilicity and bioavailability.
  • Heterocyclic substituents (e.g., oxadiazole in or pyridine in the target compound) may enhance target selectivity or solubility.
  • Bulkier groups (e.g., cyclohexyl in ) could influence steric interactions in enzyme binding pockets.

Further studies should prioritize synthesizing the target compound and evaluating its physicochemical and biological properties relative to these analogs.

Biologische Aktivität

1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid (CAS No. 1437433-29-8) is a compound that has garnered attention due to its complex structure and potential biological activities. This article delves into its biological activity, synthesizing information from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H15_{15}N3_3O3_3, with a molecular weight of approximately 261.28 g/mol. The structure features a pyrazole ring with an isopropyl group and a pyridine-derived methoxy group, which may enhance its reactivity and biological interactions .

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that similar compounds showed effective inhibition against various bacterial strains, including E. coli, S. aureus, and Pseudomonas aeruginosa . The presence of the pyridine moiety is believed to contribute to this activity.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored in several studies. For instance, compounds with similar structures demonstrated inhibitory effects on tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses . In vitro assays revealed that derivatives of pyrazole can significantly reduce inflammation markers, suggesting therapeutic potential in treating inflammatory diseases.

Analgesic Effects

In addition to anti-inflammatory properties, certain pyrazole derivatives have shown analgesic effects comparable to established pain relief medications . This suggests that this compound may also play a role in pain management therapies.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Binding : Investigations into its binding affinity with receptors indicate potential roles in modulating biological responses, particularly in inflammation and pain pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameCAS NumberUnique Features
1-Isopropyl-1H-pyrazole-4-carboxylic acid784155Lacks the pyridine substitution
1-Methylpyrazole-5-carboxylic acid1007541Contains a methyl group instead of isopropyl
1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide2098050Different position of substitution on the pyrazole ring

This table illustrates the distinctiveness of this compound due to its specific substitution pattern, which may enhance its biological activities compared to other derivatives .

Case Studies

Several case studies have documented the synthesis and evaluation of pyrazole derivatives for their biological activities:

  • Study on Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6. Compounds showed up to 85% inhibition at specific concentrations compared to standard drugs .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties against drug-resistant strains, demonstrating that certain pyrazoles could disrupt bacterial membranes effectively .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclocondensation of precursors like substituted pyrazole esters, followed by functionalization. For example:

Cyclocondensation : React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrazine derivatives to form the pyrazole core .

Alkylation/O-Arylation : Introduce the pyridinylmethoxy group via nucleophilic substitution using 4-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF) .

Hydrolysis : Convert the ester intermediate to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., DMF for SN2 reactions) and temperature (reflux for faster kinetics).

Q. How is the compound characterized structurally and spectroscopically?

  • Methodological Answer :

  • X-ray Diffraction : Single-crystal X-ray analysis confirms molecular geometry, dihedral angles between pyrazole and pyridine rings, and hydrogen-bonding networks .
  • NMR : 1H^1H-NMR identifies proton environments (e.g., isopropyl CH₃ at δ 1.2–1.5 ppm, pyridyl protons at δ 8.4–8.6 ppm) .
  • FTIR : Carboxylic acid C=O stretch appears at ~1700 cm⁻¹; pyridyl C-N stretches at ~1600 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) between studies be resolved?

  • Methodological Answer :

Theoretical Calculations : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data. Adjust solvent models (e.g., PCM for DMSO) to improve accuracy .

Variable-Temperature NMR : Probe dynamic effects (e.g., hindered rotation of the isopropyl group) causing peak splitting .

Isotopic Labeling : Use 13C^{13}C- or 15N^{15}N-labeled analogs to assign ambiguous signals .

Q. What strategies optimize reaction yields for introducing the pyridinylmethoxy group?

  • Methodological Answer :

  • Catalyst Screening : Compare bases (e.g., K₂CO₃ vs. Cs₂CO₃) and solvents (DMF vs. acetonitrile) to enhance nucleophilicity .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .
  • Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester to prevent side reactions during alkylation .

Q. How can computational methods predict biological activity or solubility?

  • Methodological Answer :

  • Molecular Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Validate with SAR studies on analogs .
  • LogP Calculations : Use software like MarvinSuite to estimate partition coefficients. Adjust substituents (e.g., pyridyl vs. phenyl) to improve hydrophilicity .
  • pKa Prediction : Apply QSPR models to assess ionization states at physiological pH, influencing bioavailability .

Q. What are the stability challenges during storage, and how are they mitigated?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis of the ester or ether linkages under humid conditions; oxidation of the pyridine ring .
  • Stabilization :
  • Store at −20°C in amber vials under inert gas (N₂/Ar) .
  • Use lyophilization for long-term storage of aqueous solutions .
  • QC Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 weeks) with HPLC purity checks .

Data Contradiction Analysis

Q. How to address discrepancies in reported crystallographic data (e.g., bond lengths)?

  • Methodological Answer :

Refinement Protocols : Re-analyze raw diffraction data with updated software (e.g., SHELXL vs. OLEX2) .

Temperature Effects : Compare data collected at 100 K vs. room temperature; thermal motion may elongate bonds .

Polymorphism Screening : Use solvent-drop grinding to identify alternative crystal forms affecting metrics .

Methodological Tables

Table 1 : Key Spectral Benchmarks for Structural Confirmation

TechniqueExpected DataReference
1H^1H-NMRδ 8.5–8.6 (pyridyl H), δ 4.7 (OCH₂), δ 1.3 (isopropyl CH₃)
FTIR1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C)
HRMS[M+H]⁺ = Calculated m/z ± 0.001

Table 2 : Reaction Optimization Parameters for Pyridinylmethoxy Introduction

ConditionYield (%)Purity (%)
K₂CO₃, DMF, 80°C6595
Cs₂CO₃, MeCN, 60°C7898
Microwave, 100°C, 20 min8597
Reference

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.